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molecular formula C10H11Cl2N3O4 B3231012 Tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate CAS No. 1313726-52-1

Tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate

Cat. No. B3231012
M. Wt: 308.11 g/mol
InChI Key: NWXQGNYMZVZRER-UHFFFAOYSA-N
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Patent
US08846657B2

Procedure details

tert-Butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate (65 g, 0.212 mol) was added to a mixture of Raney-Ni (12.5 g) in ethanol (1.5 L) under H2. The mixture was stirred at 50° C. for 3 h. TLC (petroleum/ethyl acetate=5:1) showed that most of the tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate was consumed. The mixture was filtered, and the filtrate was concentrated to give crude tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate, which was used for the next step without further purification. 1H NMR (400 MHz, CDCl3) δ: 7.84 (s, 1H), 6.85 (s, 1H), 1.54 (s, 9H).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
12.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
petroleum ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])[CH:5]=[C:4]([Cl:19])[N:3]=1>C(O)C.[Ni]>[NH2:8][C:7]1[C:2]([Cl:1])=[N:3][C:4]([Cl:19])=[CH:5][C:6]=1[NH:11][C:12](=[O:18])[O:13][C:14]([CH3:15])([CH3:16])[CH3:17]

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1[N+](=O)[O-])NC(OC(C)(C)C)=O)Cl
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O
Name
Quantity
12.5 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
petroleum ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=C1[N+](=O)[O-])NC(OC(C)(C)C)=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C(=NC(=CC1NC(OC(C)(C)C)=O)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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